molecular formula C16H9ClN2OS2 B11439191 3-(3-chlorophenyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one

3-(3-chlorophenyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one

Cat. No.: B11439191
M. Wt: 344.8 g/mol
InChI Key: BXAKRZPIYIVKEV-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one is a heterocyclic compound that belongs to the thiazoloquinazoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazole ring fused with a quinazoline ring, makes it an interesting subject for research and development.

Preparation Methods

The synthesis of 3-(3-chlorophenyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one typically involves the reaction of anthranilic acid derivatives with thioamides under specific conditions. One common method includes the cyclization of 2-aminobenzothiazole with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

3-(3-chlorophenyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one undergoes various chemical reactions, including:

Scientific Research Applications

3-(3-chlorophenyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one involves its interaction with specific molecular targets. The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can disrupt the signaling processes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 3-(3-chlorophenyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one include:

    Thiazoloquinazolines: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.

    Triazoloquinazolines: These compounds have an additional nitrogen atom in the ring structure, which can enhance their pharmacological properties.

    Benzothiazoles: These compounds have a simpler structure but still exhibit significant biological activities, particularly as antimicrobial agents.

The uniqueness of 3-(3-chlorophenyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one lies in its specific substitution pattern and the presence of both sulfur and chlorine atoms, which contribute to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C16H9ClN2OS2

Molecular Weight

344.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazolin-5-one

InChI

InChI=1S/C16H9ClN2OS2/c17-10-5-3-4-9(8-10)13-14-18-15(20)11-6-1-2-7-12(11)19(14)16(21)22-13/h1-8H,(H,18,20)

InChI Key

BXAKRZPIYIVKEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=C(SC(=S)N23)C4=CC(=CC=C4)Cl

Origin of Product

United States

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